molecular formula C13H13N5O2 B12129747 N-(2,4-dimethoxyphenyl)-7H-purin-6-amine

N-(2,4-dimethoxyphenyl)-7H-purin-6-amine

Cat. No.: B12129747
M. Wt: 271.27 g/mol
InChI Key: KGHLNAKHHVNRSH-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-7H-purin-6-amine is a synthetic purine derivative characterized by a 2,4-dimethoxyphenyl substituent attached to the purine ring’s 6-amino position. Its molecular formula is C₁₃H₁₃N₅O₂ (inferred from structural analogs in ).

Properties

Molecular Formula

C13H13N5O2

Molecular Weight

271.27 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-7H-purin-6-amine

InChI

InChI=1S/C13H13N5O2/c1-19-8-3-4-9(10(5-8)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)

InChI Key

KGHLNAKHHVNRSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2NC=N3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine typically involves the coupling of a purine derivative with a 2,4-dimethoxyphenyl group. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the use of a palladium catalyst, a boronic acid derivative of the 2,4-dimethoxyphenyl group, and a halogenated purine derivative. The reaction is typically carried out in an aqueous or alcoholic solvent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-7H-purin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, thereby exerting antibacterial effects. The compound’s structure allows it to fit into the enzyme’s active site, blocking the transcription process.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural and computed properties of N-(2,4-dimethoxyphenyl)-7H-purin-6-amine with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent(s) XLogP3 Hydrogen Bond Donors/Acceptors Key References
This compound C₁₃H₁₃N₅O₂ 283.32 (calc.) 2,4-dimethoxyphenyl ~2.5* 2 / 6
Kinetin (N-(2-Furylmethyl)-7H-purin-6-amine) C₁₀H₉N₅O 215.21 Furylmethyl 0.7 2 / 5
BAP (N-(Phenylmethyl)-7H-purin-6-amine) C₁₂H₁₁N₅ 225.25 Benzyl 2.1 2 / 4
N-[2-(4-Chlorophenyl)ethyl]-7H-purin-6-amine C₁₃H₁₂ClN₅ 273.72 4-Chlorophenethyl 3.0 2 / 4
N-Benzyl-2-chloro-7H-purin-6-amine C₁₂H₁₀ClN₅ 259.69 Benzyl + 2-chloro on purine 2.9 2 / 4
N-Cyclopentyl-7H-purin-6-amine C₁₀H₁₂N₅ 202.24 Cyclopentyl 1.5 2 / 4

Notes:

  • XLogP3 : Higher values indicate greater lipophilicity. The dimethoxyphenyl group in the target compound balances moderate hydrophobicity with polar methoxy groups.
  • Hydrogen bonding: The dimethoxyphenyl group increases acceptor capacity compared to non-polar substituents like benzyl or cyclopentyl.
Plant Growth Regulation
  • Kinetin and BAP : Synthetic cytokinins with potent plant cell division and shoot initiation activity. BAP’s benzyl group enhances stability and activity compared to natural cytokinins .
  • This compound : Methoxy groups may mimic auxin-like effects or modulate cytokinin signaling, though experimental validation is needed.
Pharmacological Potential
  • GNF351 (AHR antagonist): A purin-6-amine derivative with an indole-ethyl substituent, highlighting the role of aromatic groups in receptor binding . The dimethoxyphenyl group in the target compound may similarly engage aromatic interactions in protein binding pockets.

Key Differentiators

Substituent Effects :

  • Methoxy vs. Chloro : Methoxy groups (electron-donating) improve solubility compared to chloro substituents (electron-withdrawing) but may reduce membrane permeability.
  • Aromatic vs. Aliphatic : The dimethoxyphenyl group provides planar aromaticity for π-π stacking, unlike aliphatic groups (e.g., cyclopentyl), which favor hydrophobic interactions .

Biological Pathway Specificity :

  • Cytokinin analogs (Kinetin, BAP) target plant hormone receptors, while chloro-substituted purines (e.g., N-Benzyl-2-chloro-7H-purin-6-amine) may inhibit enzymes like kinases or methyltransferases .

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